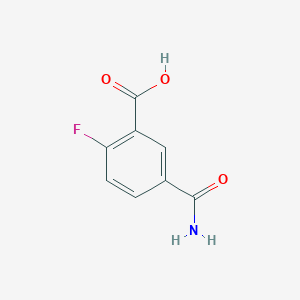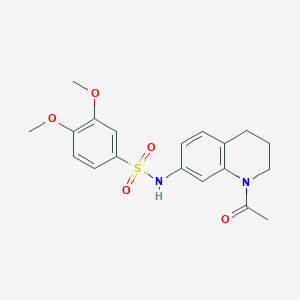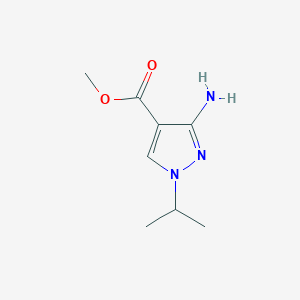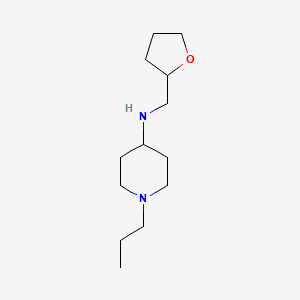
5-Carbamoyl-2-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Carbamoyl-2-fluorobenzoic acid is a compound that is not directly discussed in the provided papers. However, related compounds with similar structures are mentioned, which can provide insights into the chemical behavior and potential applications of this compound. For instance, the first paper discusses enantiomers of a carbamoylbenzoic acid derivative that exhibit hypoglycemic activity, suggesting that similar compounds might interact with biological receptors related to blood glucose regulation . The second paper describes the synthesis of 3-borono-5-fluorobenzoic acid, an intermediate in organic synthesis, which indicates the relevance of fluorinated benzoic acids in the synthesis of various organic compounds .
Synthesis Analysis
The synthesis of this compound is not explicitly detailed in the provided papers. However, the synthesis of related compounds can offer a potential pathway. For example, the synthesis of 3-borono-5-fluorobenzoic acid involves a two-step reaction using an organic lithium reagent followed by an oxidation reaction . A similar approach might be adapted for the synthesis of this compound, starting with an appropriate fluorinated phenyl precursor and introducing the carbamoyl group through subsequent chemical reactions.
Molecular Structure Analysis
While the molecular structure of this compound is not analyzed in the papers, the presence of a fluorine atom and a carbamoyl group on the benzoic acid framework is likely to influence its chemical properties. The electronegativity of the fluorine atom could affect the acidity of the carboxylic acid group and the reactivity of the aromatic ring. Similarly, the carbamoyl group could introduce hydrogen bonding capabilities and impact the compound's biological activity, as seen with the hypoglycemic activity of related carbamoylbenzoic acids .
Chemical Reactions Analysis
The chemical reactions involving this compound are not discussed in the provided papers. However, based on the chemical reactions described for related compounds, it can be inferred that this compound might participate in reactions typical of benzoic acids, such as esterification and amide formation. The fluorine atom might also enable selective substitutions on the aromatic ring through reactions like the Suzuki coupling, as mentioned for the synthesis of biphenyl derivatives from 3-borono-5-fluorobenzoic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not provided in the papers. However, the presence of both a fluorine atom and a carbamoyl group is expected to influence the compound's solubility, boiling and melting points, and stability. The fluorine atom could increase the compound's lipophilicity, potentially affecting its absorption and distribution in biological systems. The carbamoyl group could enhance water solubility due to its potential for hydrogen bonding. These properties are crucial for the compound's application in medicinal chemistry, as seen with the hypoglycemic activity of structurally related compounds .
Scientific Research Applications
Drug Loading Capacity and Drug Carrier Applications
A study highlighted the use of a microporous Metal-Organic Framework (MOF) for drug loading, demonstrating its potential as a drug carrier. This MOF showed outstanding loading capacity and satisfactory release capability for drugs, indicating negligible cytotoxicity effects, which could be relevant for applications involving 5-Carbamoyl-2-fluorobenzoic acid derivatives (Bag et al., 2016).
Analytical Chemistry and Biomarker Analysis
In the realm of analytical chemistry, this compound derivatives have been utilized for the determination of flubendazole and its metabolites in biological matrices. This involves high-performance liquid chromatographic methods, providing insights into the metabolic pathways and pharmacokinetics of drugs (Nobilis et al., 2007).
Organic Synthesis and Material Science
Research into regioselectively functionalized carbazoles and other aromatic compounds through anionic cyclization of benzyne-tethered aryllithiums has revealed new pathways in organic synthesis. These findings could contribute to the development of novel materials and chemical intermediates, potentially including this compound based compounds (Sanz et al., 2006).
Metal-Organic Frameworks (MOFs) and Chemical Sensing
The modulator 2-fluorobenzoic acid, closely related to this compound, has been widely used in synthesizing rare-earth metal-organic frameworks (MOFs). These structures are being investigated for their potential in chemical sensing and as carriers for drug delivery systems, offering insights into the versatility of fluorobenzoic acid derivatives (Vizuet et al., 2021).
Photocatalysis in Organic Synthesis
Research on donor-acceptor fluorophores, including those based on carbazolyl dicyanobenzene, demonstrates the application of these compounds in photocatalytic transformations. This area of study opens up new avenues for utilizing this compound derivatives in visible-light-promoted organic synthesis, highlighting their potential in developing novel photocatalytic systems (Luo & Zhang, 2016).
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its targets could be various organic compounds involved in these reactions.
Mode of Action
The mode of action of 5-Carbamoyl-2-fluorobenzoic acid is likely related to its role in SM cross-coupling reactions . In these reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its potential role in sm cross-coupling reactions , it can be inferred that the compound may affect pathways involving carbon–carbon bond formation. The downstream effects of these pathways would depend on the specific reactions and the compounds involved.
Result of Action
Based on its potential role in sm cross-coupling reactions , it can be inferred that the compound may facilitate the formation of new carbon–carbon bonds, leading to the synthesis of new organic compounds.
Action Environment
The action environment of this compound can influence its action, efficacy, and stability. For instance, the success of SM cross-coupling reactions, in which the compound may play a role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Therefore, factors such as temperature, pH, and the presence of other compounds could potentially influence the compound’s action.
Biochemical Analysis
Biochemical Properties
It is known that fluorobenzoic acids can participate in various biochemical reactions . They can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation
Cellular Effects
Fluorobenzoic acids can influence cell function by participating in various cellular processes
Molecular Mechanism
Fluorobenzoic acids can exert their effects at the molecular level through various mechanisms . These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
5-carbamoyl-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO3/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3H,(H2,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWMANMBIUJRNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1427082-77-6 |
Source


|
| Record name | 5-carbamoyl-2-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4H,6H,7H-thieno[3,2-c]thiopyran-2-ylmethanamine](/img/structure/B3008231.png)



![1-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3008236.png)
![3-(2,4-difluorophenyl)-1-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B3008237.png)
![2-(2,4-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B3008239.png)
![7-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3008240.png)


![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3008247.png)
![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)isoxazole-5-carboxamide](/img/structure/B3008248.png)
![N-[3-(4-bromophenyl)-4-cyano-1,2-oxazol-5-yl]-4-chlorobenzamide](/img/structure/B3008251.png)
![(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(o-tolyl)methanone](/img/structure/B3008252.png)